N-[4-(1H-imidazol-1-yl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-imidazol-1-yl)benzyl]acetamide, commonly known as 'NIBA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of NIBA is not fully understood, but it is believed to act as a competitive antagonist of the histamine H3 receptor. By blocking the receptor, NIBA can increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are essential for cognitive function and memory.
Biochemical and Physiological Effects
NIBA has been shown to have several biochemical and physiological effects, including the improvement of cognitive function and memory, the reduction of inflammation, and the regulation of histamine release in the brain. NIBA has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NIBA is its high affinity for the histamine H3 receptor, which makes it an ideal compound for studying the role of the receptor in various physiological and pathological conditions. However, one of the limitations of NIBA is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of NIBA, including the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders. Further research is also needed to fully understand the mechanism of action of NIBA and its effects on neurotransmitter release and inflammation. Additionally, the development of more soluble derivatives of NIBA could improve its potential as a therapeutic agent.
Conclusion
In conclusion, N-[4-(1H-imidazol-1-yl)benzyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NIBA have been discussed in this paper. Further research is needed to fully understand the potential of NIBA as a therapeutic agent.
Synthesemethoden
The synthesis of NIBA can be achieved through several methods, including the reaction of 4-(1H-imidazol-1-yl)benzylamine with acetic anhydride or acetyl chloride. The reaction takes place under mild conditions and yields NIBA as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
NIBA has been widely studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a histamine H3 receptor antagonist. Studies have shown that NIBA has a high affinity for the histamine H3 receptor, which plays a crucial role in the regulation of histamine release in the brain. NIBA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(16)14-8-11-2-4-12(5-3-11)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHYMKZNFVGZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-imidazol-1-ylphenyl)methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.